molecular formula C9H10N2O B1604140 4-ethoxy-1H-pyrrolo[2,3-b]pyridine CAS No. 1011711-57-1

4-ethoxy-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1604140
CAS RN: 1011711-57-1
M. Wt: 162.19 g/mol
InChI Key: KRYAWEHDTJSEAG-UHFFFAOYSA-N
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Description

4-ethoxy-1H-pyrrolo[2,3-b]pyridine, also known as 4E-PP, is a heterocyclic compound and a derivative of pyrrolo[2,3-b]pyridine. It has a wide range of applications in scientific research, including in medicinal chemistry, organic synthesis, and drug discovery. 4E-PP has been found to possess various biochemical and physiological effects, as well as some advantages and limitations for laboratory experiments.

Scientific Research Applications

Cancer Therapeutics

4-ethoxy-1H-pyrrolo[2,3-b]pyridine: derivatives have been identified as potent inhibitors of the fibroblast growth factor receptor (FGFR), which is implicated in various types of cancers. Abnormal activation of FGFR signaling pathways can lead to cancer progression and resistance to therapy. Hence, targeting FGFRs is a strategic approach for cancer treatment. Compounds derived from this chemical structure have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis .

Diabetes Management

Derivatives of 4-ethoxy-1H-pyrrolo[2,3-b]pyridine have been studied for their potential to reduce blood glucose levels. This application is particularly relevant for the prevention and treatment of conditions such as hyperglycemia, type 1 diabetes, obesity-related diabetes, diabetic dyslipidemia, and cardiovascular diseases .

Agricultural Chemicals

The chemical structure of 4-ethoxy-1H-pyrrolo[2,3-b]pyridine is a key N-heterocycle that has potential uses in agriculture. Research indicates that derivatives of this compound could be developed into effective agrochemicals, providing a new avenue for pest control and crop protection .

Synthesis of FGFR Inhibitors

The synthesis of FGFR inhibitors using 4-ethoxy-1H-pyrrolo[2,3-b]pyridine as a starting material has been extensively researched. These inhibitors are crucial in the development of targeted cancer therapies, as they can selectively inhibit the growth of cancer cells by blocking the FGFR pathway .

Medicinal Chemistry

In medicinal chemistry, 4-ethoxy-1H-pyrrolo[2,3-b]pyridine serves as a scaffold for the development of various pharmaceutical agents. Its derivatives are explored for their biological activities, which include antitumor, anti-inflammatory, and antiviral properties .

Drug Design and Optimization

The low molecular weight and structural versatility of 4-ethoxy-1H-pyrrolo[2,3-b]pyridine make it an appealing lead compound for drug design and optimization. It offers a platform for creating more potent and selective drugs with improved pharmacokinetic profiles .

properties

IUPAC Name

4-ethoxy-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-2-12-8-4-6-11-9-7(8)3-5-10-9/h3-6H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRYAWEHDTJSEAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C=CNC2=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20647355
Record name 4-Ethoxy-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1011711-57-1
Record name 4-Ethoxy-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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